4-Bromo-2,5-dimethylphenyl octyl ether
Description
4-Bromo-2,5-dimethylphenyl octyl ether (CAS: Not explicitly provided) is an organobromine compound featuring a phenyl ring substituted with a bromine atom at the 4-position, methyl groups at the 2- and 5-positions, and an octyl ether chain (-O-C₈H₁₇) as the functional group.
Properties
Molecular Formula |
C16H25BrO |
|---|---|
Molecular Weight |
313.27 g/mol |
IUPAC Name |
1-bromo-2,5-dimethyl-4-octoxybenzene |
InChI |
InChI=1S/C16H25BrO/c1-4-5-6-7-8-9-10-18-16-12-13(2)15(17)11-14(16)3/h11-12H,4-10H2,1-3H3 |
InChI Key |
XLAQDWJWCWBBCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)C)Br)C |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)C)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Aromatic Compounds
| Compound | Functional Group | Substituents | Key Properties |
|---|---|---|---|
| 4-Bromo-2,5-dimethylphenyl octyl ether | Ether (-O-C₈H₁₇) | 4-Br, 2,5-CH₃ | Hydrophobic, surfactant-like |
| N-(4-Bromo-2,5-dimethylphenyl)acetamide | Acetamide | 4-Br, 2,5-CH₃ | Moderate polarity, hydrolytically sensitive |
| N-(4-Bromo-2-methylphenyl)acetamide | Acetamide | 4-Br, 2-CH₃ | Higher solubility in alcohols |
Phenethylamines and Amphetamines
These compounds differ in their side chains (amphetamine vs. phenethylamine) and functional groups (methoxy vs. ether), leading to distinct biological activities. Analytical techniques like GC-MS with derivatization (e.g., pentafluoropropionyl derivatives) can differentiate such compounds by side-chain fragmentation patterns and ring substitution .
Comparison with Functional Analogs
Octyl Ether Surfactants
The octyl ether chain aligns the compound with non-ionic surfactants like octyl phenol polyglycol ether () and octyl tetraethylene glycol ether (C8E4) (). Key differences include:
- Polarity : C8E4’s polyglycol chain increases hydrophilicity, lowering the critical micelle concentration (CMC) compared to the target compound’s single ether linkage.
- Applications: C8E4 is used in detergents and emulsifiers, whereas the brominated aromatic core of this compound may favor niche roles in metal-organic synthesis or as a stabilizer in nanoparticle formulations .
Table 2: Functional Comparison with Ether-Based Compounds
| Compound | Key Feature | Application |
|---|---|---|
| This compound | Brominated aromatic + ether | Nanoparticle synthesis, surfactants |
| Octyl phenol polyglycol ether | Polyglycol chain | Paints, detergents |
| Octyl ether | Simple aliphatic ether | Solvent for nanomaterials |
Physicochemical and Analytical Differentiation
Physical Properties
- Phase : Likely liquid at room temperature (analogy to octyl ether in ), contrasting with solid analogs like hexadecylamine .
- Solubility: Expected to dissolve in non-polar solvents (e.g., hexane) due to the octyl chain, whereas acetamide analogs () show higher solubility in polar aprotic solvents.
Spectroscopic Identification
As with DOB and 2C-B (), GC-MS with chemical ionization (CI) and derivatization can differentiate the compound from analogs. For example:
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